C–Br versus C–Cl Oxidative‑Addition Propensity in Cross‑Coupling Reactions
The target compound’s C–Br bond (5‑position) possesses a bond‑dissociation energy ≈ 285 kJ mol⁻¹, substantially lower than the C–Cl bond (≈ 351 kJ mol⁻¹) present in (5‑chloropyridin‑2‑yl)(phenyl)methanol [1]. Under standard Suzuki‑Miyaura conditions (Pd(PPh₃)₄, 2 M Na₂CO₃, DME/H₂O, 80 °C), the oxidative‑addition rate of aryl bromides is approximately 1–2 orders of magnitude faster than that of aryl chlorides, enabling higher conversions and yields at lower catalyst loadings [2].
| Evidence Dimension | C–X bond dissociation energy and relative oxidative‑addition rate |
|---|---|
| Target Compound Data | C–Br ≈ 285 kJ mol⁻¹; oxidative‑addition rate ~10² faster than C–Cl |
| Comparator Or Baseline | (5‑Chloropyridin‑2‑yl)(phenyl)methanol: C–Cl ≈ 351 kJ mol⁻¹ |
| Quantified Difference | ΔBDE ≈ 66 kJ mol⁻¹; estimated rate enhancement ~100‑fold |
| Conditions | Pd(PPh₃)₄‑catalysed Suzuki‑Miyaura, DME/H₂O, 80 °C (standardised conditions for model aryl halides) |
Why This Matters
Procurement of the brominated analog directly reduces catalyst consumption and reaction time in multi‑step synthetic sequences, offering a measurable cost‑and‑time advantage for discovery chemistry teams.
- [1] CRC Handbook of Chemistry and Physics, 104th Edition (2023–2024); Section 9, Bond Dissociation Energies. View Source
- [2] Miyaura, N. & Suzuki, A. Palladium‑Catalyzed Cross‑Coupling Reactions of Organoboron Compounds. Chem. Rev. 95, 2457–2483 (1995). View Source
